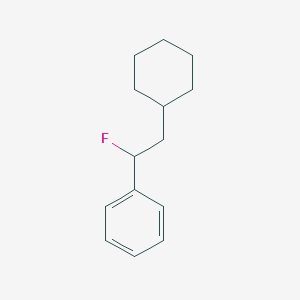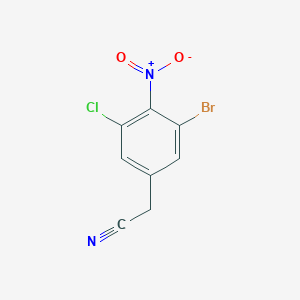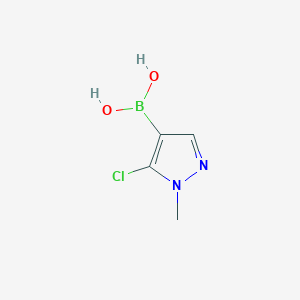
Fmoc-DL-Pro-DL-Pro-DL-Pro-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-DL-Pro-DL-Pro-DL-Pro-OH: is a synthetic tripeptide derivative where each proline residue is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-DL-Pro-DL-Pro-DL-Pro-OH typically involves the stepwise coupling of Fmoc-protected proline residues. The process begins with the protection of proline using Fmoc-OSu (fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) to form Fmoc-Pro-OH. This intermediate is then coupled with another Fmoc-Pro-OH using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine). The process is repeated to add the third proline residue .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The reaction conditions are optimized to maximize yield and purity, with stringent quality control measures in place to ensure consistency .
Chemical Reactions Analysis
Types of Reactions: Fmoc-DL-Pro-DL-Pro-DL-Pro-OH primarily undergoes deprotection and coupling reactions. The Fmoc group can be removed using a base such as piperidine, which exposes the free amine group for further coupling reactions .
Common Reagents and Conditions:
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Coupling: HBTU or DIC (N,N’-diisopropylcarbodiimide) in the presence of DIPEA is used for coupling reactions.
Major Products: The major products formed from these reactions are the desired peptide chains, with the Fmoc group being cleaved off as a by-product during deprotection .
Scientific Research Applications
Chemistry: Fmoc-DL-Pro-DL-Pro-DL-Pro-OH is widely used in the synthesis of peptides and peptidomimetics. It serves as a building block in the construction of complex peptide sequences .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs .
Medicine: this compound is utilized in the design of therapeutic peptides, which can act as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic reagents and biochemical assays .
Mechanism of Action
The mechanism of action of Fmoc-DL-Pro-DL-Pro-DL-Pro-OH involves its role as a protected peptide building block. The Fmoc group protects the amine group of proline during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amine group can participate in further coupling reactions to extend the peptide chain .
Comparison with Similar Compounds
Fmoc-L-Proline: Similar in structure but contains only one proline residue.
Fmoc-D-Proline: Contains a D-proline residue instead of the L-form.
Fmoc-Pro-Pro-OH: Contains two proline residues.
Uniqueness: Fmoc-DL-Pro-DL-Pro-DL-Pro-OH is unique due to its tripeptide structure, which provides more flexibility and diversity in peptide synthesis compared to compounds with fewer proline residues. This makes it particularly useful in the synthesis of longer and more complex peptide sequences.
Properties
Molecular Formula |
C30H33N3O6 |
|---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
1-[1-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C30H33N3O6/c34-27(32-16-7-14-26(32)29(36)37)24-12-5-15-31(24)28(35)25-13-6-17-33(25)30(38)39-18-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-4,8-11,23-26H,5-7,12-18H2,(H,36,37) |
InChI Key |
JYDDNDUWEXGYKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)N6CCCC6C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-(4-Hydroxy-3,5-dimethylphenyl)butan-2-yl]-2,6-dimethylphenol;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B12817141.png)






![1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12817183.png)
![Benzyl (((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)methyl)carbamate](/img/structure/B12817186.png)

![Rel-(1R,4R,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12817190.png)

